molecular formula C6H6ClNO<br>HOC6H3(NH2)Cl<br>C6H6ClNO B047367 2-Amino-4-chlorophenol CAS No. 95-85-2

2-Amino-4-chlorophenol

Cat. No.: B047367
CAS No.: 95-85-2
M. Wt: 143.57 g/mol
InChI Key: SWFNPENEBHAHEB-UHFFFAOYSA-N
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Description

2-Amino-4-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a brown crystalline powder with a characteristic odor. This compound is known for its applications in the synthesis of various dyes and pharmaceuticals. It is also used as an intermediate in the production of other chemical compounds .

Scientific Research Applications

2-Amino-4-chlorophenol has a wide range of applications in scientific research:

Safety and Hazards

2-Amino-4-chlorophenol is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is classified as Acute Tox. 4 Oral - Carc. 2, meaning it is harmful if swallowed and suspected of causing cancer . It may react with strong oxidizing agents .

Future Directions

While specific future directions for 2-Amino-4-chlorophenol are not detailed in the search results, it continues to be used as a reagent in the synthesis of various drugs, dyes, and pesticides , indicating ongoing relevance in these fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-4-chlorophenol can be synthesized through several methods. One common method involves the acylation of this compound with acetic anhydride to form 2-acetamido-4-chlorophenol. This intermediate is then subjected to loop closure in the presence of a dehydrant to generate 5-chloro-2-methylbenzoxazole. Mixed acid nitration of this compound produces 5-chloro-2-methyl-6-nitrobenzoxazole, which is then hydrolyzed and acidified to yield 2-amino-4-chloro-5-nitrophenol .

Industrial Production Methods: In industrial settings, this compound is often produced by the reduction of 2-chloro-5-nitrophenol. This process involves the use of reducing agents such as iron powder and hydrochloric acid under controlled conditions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

    Reduction: It can be reduced to form various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases.

Major Products:

Comparison with Similar Compounds

  • 2-Amino-5-chlorophenol
  • 2-Amino-4-methylphenol
  • 2-Amino-4-bromophenol
  • 2-Amino-4-nitrophenol

Comparison: 2-Amino-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Amino-5-chlorophenol, it has a different position of the chlorine atom, leading to variations in reactivity and applications. Similarly, the presence of different substituents in compounds like 2-Amino-4-methylphenol and 2-Amino-4-bromophenol results in different chemical behaviors and uses .

Properties

IUPAC Name

2-amino-4-chlorophenol
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InChI

InChI=1S/C6H6ClNO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2
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InChI Key

SWFNPENEBHAHEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1Cl)N)O
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Molecular Formula

C6H6ClNO, Array
Record name 2-AMINO-4-CHLOROPHENOL
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Record name 2-AMINO-4-CHLOROPHENOL
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Related CAS

5471-76-1 (hydrochloride), 94232-35-6 (sulfate(1:1))
Record name 2-Amino-4-chlorophenol
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DSSTOX Substance ID

DTXSID5024473
Record name 2-Amino-4-chlorophenol
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Molecular Weight

143.57 g/mol
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Physical Description

2-Amino-4-chlorophenol is a light brown colored crystalline solid. It may be toxic by ingestion. It is insoluble in water. It is used to make other chemicals., Brown solid; [ICSC] Brown powder; [Alfa Aesar MSDS], BROWN CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
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Flash Point

170 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 0.3
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Vapor Density

Relative vapor density (air = 1): 5.0
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Vapor Pressure

0.00141 [mmHg], Vapor pressure, Pa at 25 °C: 0.2
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CAS No.

95-85-2
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Record name Phenol, 2-amino-4-chloro-
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Record name 4-CHLORO-2-AMINOPHENOL
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Melting Point

284 to 286 °F (decomposes) (NTP, 1992), 140 °C
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Synthesis routes and methods I

Procedure details

49.95 Parts of the 1:1 chromium complex (obtained by the known process and containing 1 atom of chromium for each molecule of monoazo dyestuff) of the azo dyestuff from diazotised 4-chloro-2-amino-1-hydroxybenzene and 1-phenyl-3-sulphomethyl-5-pyrazolone are stirred in 1000 parts of hot water together with 29.85 parts of the monoazo dyestuff obtained by the known process from diazotised 4-chloro-2-amino-1-hydroxybenzene and 2-hydroxynaphthalene. The suspension is adjusted to pH 7 to 8 by addition of 20 parts by volume of concentrated sodium hydroxide solution and subsequently stirred at 90°-95° C. until both starting dyestuffs can no longer be detected. The unitary chromium mixed complex present in clear solution is precipitated by the addition of sodium chloride, isolated by filtration, washed with sodium chloride solution, and then dried in vacuo. After it has been ground, the dyestuff is in the form of a dark red, readily water-soluble powder and from a bath containing ammonium sulphate dyes wool or polyamide fibres in full brown shades with good fastness properties. It has the following constitution: ##STR14##
[Compound]
Name
azo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-phenyl-3-sulphomethyl-5-pyrazolone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
monoazo
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
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0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A degassed solution of 10 mmol of 5-chloro-2-hydroxynitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml).0.25 mmol of TPPTS (in the form of 4.6 g of an aqueous solution containing 0.546 mol of TPPTS/kg of solution) as phosphine and 0.6 g (15 mmol) of NaOH, 41 ml of H2O and 0.25 mmol of PdCl2 are added. The pH is from 10 to 10.5.
Quantity
10 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.25 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
4.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0.546 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
PdCl2
Quantity
0.25 mmol
Type
catalyst
Reaction Step Two
Name
Quantity
41 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A degassed solution of 10 mmol of 5-chloro-2-hydroxynitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml).0.125 mmol of BINAS (in the form of 0.72 g of an aqueous solution containing 0.173 mol of BINAS/kg of solution) as phosphine and 0.6 g (15 mmol) of NaOH, 41 ml of H2O and 0.25 mmol of PdCl2 are added. The pH is from 10 to 11.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0.72 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
0.25 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A degassed solution of 10 mmol of 5-chloro-2-hydroxynitrobenzene (starting material) and 40 ml of xylene are placed in an autoclave (volume: 200 ml).0.125 mmol of ligand A (in the form of 1.25 g of an aqueous solution containing 0.1 mol of ligand A/kg of solution) as phosphine and 0.6 g (15 mmol) of NaOH, 41 ml of H2O and 0.25 mmol of PdCl2 are added. The pH is from 10.5 to 11.0.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ligand A
Quantity
0.125 mmol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
1.25 g
Type
reactant
Reaction Step Three
[Compound]
Name
ligand
Quantity
0.1 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.6 g
Type
reactant
Reaction Step Three
Name
PdCl2
Quantity
0.25 mmol
Type
catalyst
Reaction Step Three
Name
Quantity
41 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chlorophenol
Reactant of Route 2
2-Amino-4-chlorophenol
Reactant of Route 3
2-Amino-4-chlorophenol
Reactant of Route 4
2-Amino-4-chlorophenol
Reactant of Route 5
2-Amino-4-chlorophenol
Reactant of Route 6
2-Amino-4-chlorophenol

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